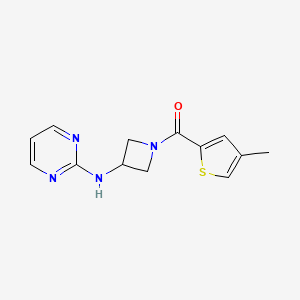
(4-Methylthiophen-2-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of azetidinones, including derivatives similar to the target compound, often involves the Staudinger reaction between ketenes and haloimines, leading to functionalized 2-azetidinones. These intermediates can undergo further reactions to produce highly functionalized compounds (Dejaegher & De Kimpe, 2004). Additionally, enantiopure azetidin-2-yl derivatives have been synthesized for catalytic asymmetric additions, highlighting the versatility of azetidinone frameworks in synthesis (Wang et al., 2008).
Molecular Structure Analysis
The molecular structure of closely related compounds has been characterized through various methods such as X-ray diffraction, demonstrating the complex and precise nature of these molecules. For example, the structure of a pyrimidine-based azetidinone was elucidated, providing insights into the molecular arrangements and intermolecular interactions (Cao et al., 2010).
Chemical Reactions and Properties
Azetidinones and pyrimidine derivatives undergo a variety of chemical reactions, leading to the formation of new compounds with potential biological activities. For instance, reactions involving organozinc reagents with aldehydes in the presence of azetidin-2-yl derivatives have been studied, demonstrating their reactivity and utility in organic synthesis (Wang et al., 2008).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are crucial for understanding their behavior in various environments and applications. The crystalline structure and conformational details provide insights into the stability and reactivity of these molecules (Cao et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define the potential applications of these compounds in medicinal chemistry and materials science. Studies on the synthesis and reactivity of azetidinone derivatives underscore their significance in the development of new chemical entities with desired properties (Dejaegher & De Kimpe, 2004; Wang et al., 2008).
Scientific Research Applications
Heterocyclic Compound Synthesis
Synthesis of Heterocyclic Derivatives : Research has explored the synthesis of various heterocyclic compounds, such as pyrimidines, azetidinones, and thiazolidinones, from active methylenes. These compounds serve as crucial intermediates for further chemical transformations, leading to the development of pharmacologically active molecules. For example, the synthesis of pyrimidin-2-ylamine derivatives from active methylene compounds showcases the utility of these intermediates in constructing complex heterocycles with potential biological activities (Shibuya, 1984).
Antimicrobial and Anticancer Agents
Novel Antimicrobial and Anticancer Agents : A series of novel pyrazole derivatives containing oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities. These compounds have shown promising results, with certain derivatives exhibiting higher anticancer activity than reference drugs. This highlights the potential of these synthesized compounds as bases for developing new antimicrobial and anticancer therapies (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis of Antitubercular Agents
Antitubercular Activity : The synthesis of pyrimidine-azetidinone analogues and their evaluation for antioxidant, antimicrobial, and antitubercular activities represent another dimension of research applications. These studies provide insights into designing and synthesizing new compounds with potential antibacterial and antitubercular properties, contributing to the development of novel treatments for infectious diseases (Chandrashekaraiah et al., 2014).
Development of CNS Active Agents
CNS Activity Evaluation : Research into Schiff's bases and 2-azetidinones of isonicotinyl hydrazone as potential antidepressant and nootropic agents illustrates the exploration of chemical derivatives for central nervous system (CNS) applications. These studies aim to identify new compounds with antidepressant and cognitive-enhancing effects, expanding the therapeutic options for CNS disorders (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Mechanism of Action
Target of Action
The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play significant roles in the regulation of many cellular processes, including cell division, growth, and death .
Mode of Action
This compound interacts with its targets by binding to the inactive Abelson tyrosine kinase domain, which is characteristic for this gene . This binding is facilitated through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . The compound forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .
Pharmacokinetics
Similar compounds have been structurally characterized only in the form of their piperazin-1-ium salt (mesylate, picrate, citrate, fumarate, or malonate) .
properties
IUPAC Name |
(4-methylthiophen-2-yl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c1-9-5-11(19-8-9)12(18)17-6-10(7-17)16-13-14-3-2-4-15-13/h2-5,8,10H,6-7H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIWOHVUORAGRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CC(C2)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Chloro-3-methylphenyl)-6-(4-fluorophenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2498083.png)
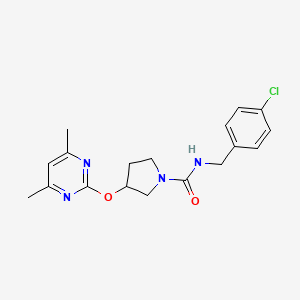
![3-{[(4-Phenylpiperazin-1-yl)carbonyl]amino}benzoic acid](/img/structure/B2498088.png)
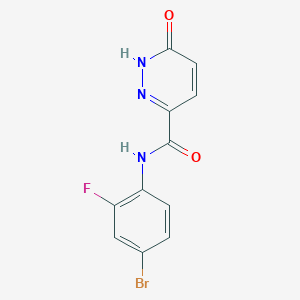
![1-(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone](/img/structure/B2498093.png)
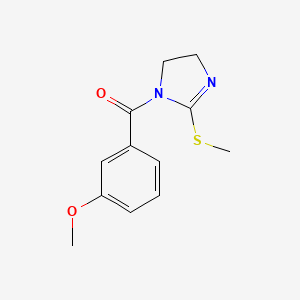
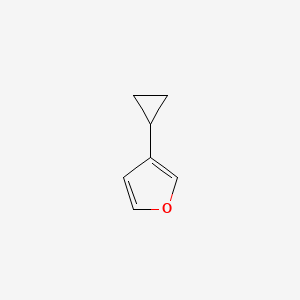
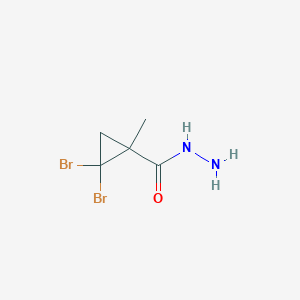
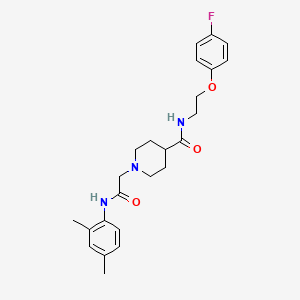
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide](/img/structure/B2498100.png)
![4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B2498103.png)
![N-(4-nitrophenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide](/img/structure/B2498104.png)
![5-{[(2R,3R,4R,5R,6R)-4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-yl]oxy}pentanoic acid](/img/structure/B2498105.png)
![1-(3-Chlorophenyl)-5-[(2-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2498106.png)